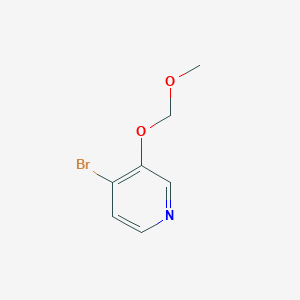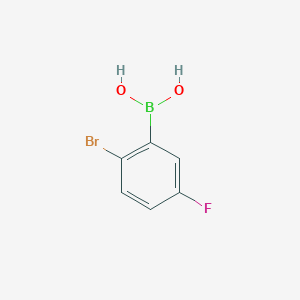![molecular formula C7H5BrN2O2 B1285437 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one CAS No. 335032-38-7](/img/structure/B1285437.png)
6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one
描述
6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one, also known as 6-Bromo-Pyrido[2,3-d][1,3]oxazin-2(4H)-one or 6-Bromo-1H-Pyrido[2,3-d][1,3]oxazin-2(4H)-one, is a heterocyclic compound belonging to the Pyrido[2,3-d][1,3]oxazin-2(4H)-one family. It is an important organic compound due to its wide range of applications in various scientific fields. 6-Bromo-Pyrido[2,3-d][1,3]oxazin-2(4H)-one has been studied extensively for its use as a reagent in organic synthesis, as a ligand in coordination complexes, and as a catalyst in organic reactions. It has also been studied for its potential biological applications, such as its role in enzyme inhibition and its ability to form DNA-binding complexes.
科学研究应用
Cancer Therapy: FGFR Inhibitors
6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is crucial in cancer therapy . Abnormal activation of FGFR signaling pathways is associated with the progression of several cancers, including breast, lung, and liver cancers. By inhibiting FGFR, these compounds can prevent cancer cell proliferation and migration, making them promising candidates for anticancer drugs.
Antiproliferative Agents
The compound’s derivatives have shown significant antiproliferative activity against various cancer cell lines . By introducing specific functional groups, researchers have been able to enhance the antitumor properties of these molecules. This has led to the development of novel anti-cancer agents that can act directly on cancer cells to inhibit their growth and proliferation.
Molecular Docking and Dynamics
Molecular docking studies of 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one derivatives have revealed their potential binding orientations within the active sites of target proteins . Additionally, molecular dynamics simulations help in understanding the stability of these compounds when bound to their receptors, providing insights into their effectiveness as therapeutic agents.
Photoluminescent Materials
Derivatives of the compound have been used in the design of photoluminescent materials with high quantum efficiency . These materials are valuable for multicolor display applications, where cost-effective and efficient light-emitting compounds are required.
Lead Compound Optimization
The low molecular weight and potent activity of certain derivatives make them appealing lead compounds for further optimization . The optimization process involves modifying the chemical structure to enhance efficacy, reduce toxicity, and improve pharmacokinetic properties for clinical applications.
Signal Transduction Pathway Studies
The compound’s role in signal transduction pathways, particularly those involving cell proliferation and migration, makes it a valuable tool for studying physiological and pathological processes . Understanding these pathways can lead to the discovery of new therapeutic targets and strategies.
Angiogenesis Research
Angiogenesis, the formation of new blood vessels, is a process regulated by the FGF–FGFR axis, to which 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one derivatives can contribute . Studying the effects of these compounds on angiogenesis can provide insights into the treatment of diseases where angiogenesis plays a critical role, such as cancer and macular degeneration.
Drug Resistance Mechanisms
Understanding how cancer cells develop resistance to therapy is crucial for improving treatment outcomes6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one derivatives can be used to study the mechanisms behind drug resistance, especially in cancers where FGFR signaling is involved .
作用机制
Target of Action
6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one primarily targets fibroblast growth factor receptors (FGFRs) . FGFRs are crucial in regulating cell proliferation, differentiation, and survival. Abnormal activation of FGFR signaling is implicated in various cancers, making it a significant target for anticancer therapies .
Mode of Action
The compound interacts with FGFRs by binding to their tyrosine kinase domain. This binding inhibits the receptor’s autophosphorylation, preventing the activation of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Biochemical Pathways
By targeting FGFRs, 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one affects several biochemical pathways:
Pharmacokinetics
The pharmacokinetics of 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one involve its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
The molecular and cellular effects of 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one include:
- Reduced Tumor Growth : Overall, these effects contribute to decreased tumor growth and progression .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability:
- Presence of Enzymes : Enzymatic activity in the body can affect the metabolism and stability of the compound .
: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors
属性
IUPAC Name |
6-bromo-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2/c8-5-1-4-3-12-7(11)10-6(4)9-2-5/h1-2H,3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKSYBHWHOLZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC(=O)O1)N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1285354.png)
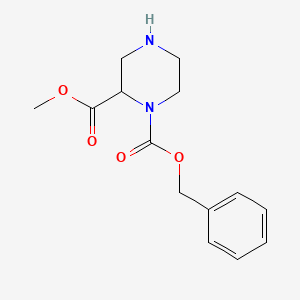
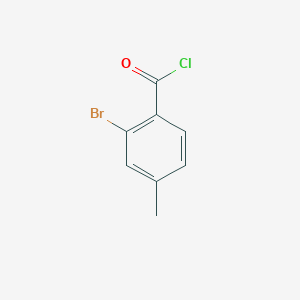

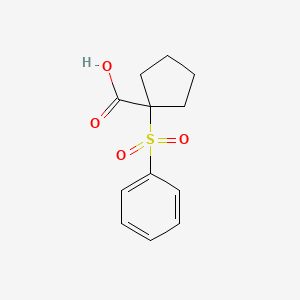
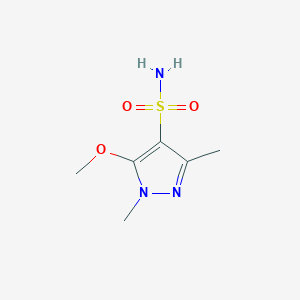



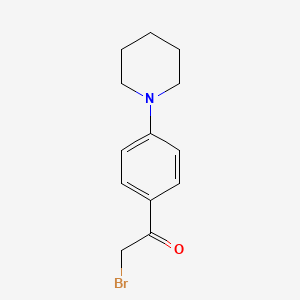
![6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B1285387.png)
